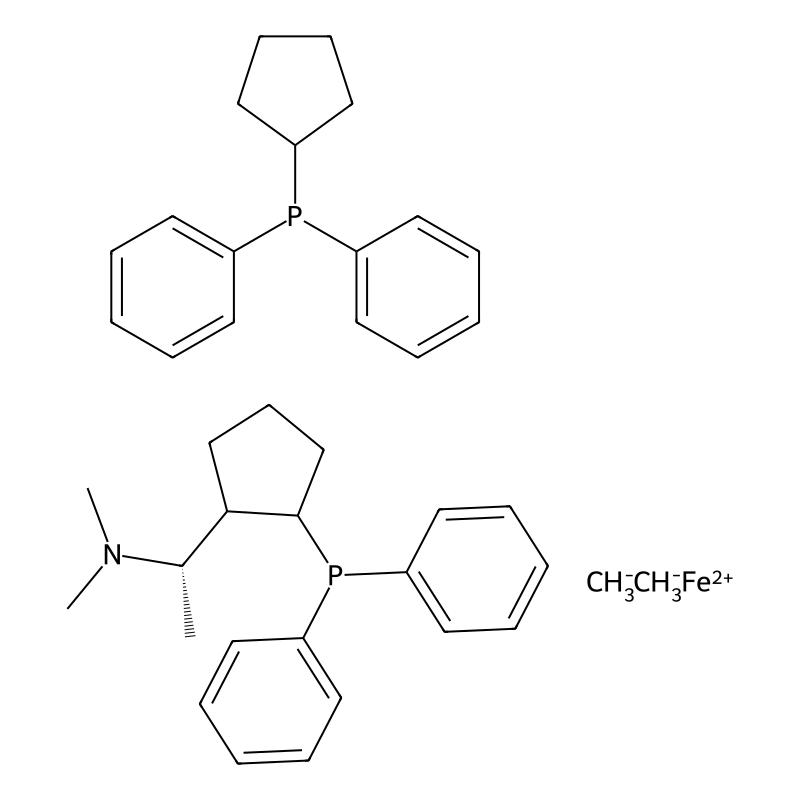

Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Catalyst in Asymmetric Hydrogenation Reactions

Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) (often abbreviated as Cp*(dpp-CyPFMe2)Fe(II)) is a well-studied catalyst used in asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen gas (H₂) to an unsaturated organic molecule, often in the presence of a chiral catalyst that promotes the formation of one enantiomer over the other.

Cp*(dpp-CyPFMe2)Fe(II) has been shown to be particularly effective in the hydrogenation of alkenes (compounds containing carbon-carbon double bonds) and imines (compounds containing a carbon-nitrogen double bond). In many cases, this catalyst can achieve high yields and excellent enantioselectivities, meaning it can produce a high proportion of the desired enantiomer.

Several research articles have explored the use of Cp*(dpp-CyPFMe2)Fe(II) in asymmetric hydrogenation reactions. For example, a 2019 study published in the Journal of the American Chemical Society demonstrated the catalyst's effectiveness in the hydrogenation of challenging trisubstituted alkenes with excellent enantioselectivities of up to 99% [].

Mechanistic Studies

Understanding the mechanism of action of catalysts like Cp*(dpp-CyPFMe2)Fe(II) is crucial for optimizing their performance and developing new catalysts with improved properties. Researchers have employed various techniques, including X-ray crystallography, spectroscopy, and computational modeling, to investigate the mechanism of Cp*(dpp-CyPFMe2)Fe(II)-catalyzed hydrogenation reactions.

A 2018 study published in the journal Organometallics utilized density functional theory (DFT) calculations to elucidate the reaction mechanism of Cp*(dpp-CyPFMe2)Fe(II)-catalyzed alkene hydrogenation. The study revealed that the reaction proceeds through a stepwise mechanism involving the formation of a metal-substrate complex, followed by hydrogen insertion and reductive elimination steps [].

Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound characterized by its unique structure and properties. Its molecular formula is , with a molecular weight of 625.5 g/mol. This compound features a cyclopentyl group, diphenyl phosphane moieties, and an iron(2+) center, which contribute to its potential reactivity and applications in various fields, particularly in catalysis and materials science.

The chemical behavior of Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) can be analyzed through its reactivity with various substrates. It is known to participate in coordination chemistry due to the presence of the iron center, which can form complexes with ligands. The phosphane groups can also engage in nucleophilic attacks, making this compound useful in organic synthesis and catalysis. Specific reactions may include:

- Coordination with transition metals: The phosphane ligands can stabilize metal centers, facilitating catalytic cycles.

- Nucleophilic substitution: The diphenylphosphanyl groups may react with electrophiles under appropriate conditions.

The synthesis of Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) typically involves multi-step organic synthesis techniques. Common methods may include:

- Phosphane preparation: Synthesis of diphenylphosphane through the reaction of phosphorus trichloride with diphenylmethanol.

- Cyclopentyl incorporation: Using cyclopentyl lithium or similar reagents to introduce the cyclopentyl group into the phosphane structure.

- Metalation: Reacting the resulting phosphane with an iron(II) source to form the final iron complex.

These steps require careful control of reaction conditions to ensure high yields and purity.

Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) has potential applications in several areas:

- Catalysis: Its unique structure allows it to act as a catalyst in organic transformations, particularly in reactions involving carbon-carbon bond formation.

- Materials Science: The compound may be used in the development of new materials, including polymers and nanomaterials.

- Pharmaceutical Chemistry: There is potential for this compound to be explored for drug development due to its biological activity.

Interaction studies involving Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) focus on its ability to coordinate with other molecules, particularly transition metals and ligands. These interactions can influence its catalytic properties and biological activity. Understanding these interactions is crucial for optimizing its performance in various applications.

Several compounds share structural features or functional groups with Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+). Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diphenylphosphine | Phosphorus center with two phenyl groups | Simpler structure, widely used as a ligand |

| Iron(II) diphosphine complex | Contains iron and two phosphine ligands | Often used in catalysis but lacks cyclopentyl group |

| Cyclopentadienyl iron complex | Iron center coordinated by cyclopentadienyl ligands | Different coordination environment, used in organometallic chemistry |

Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) stands out due to its combination of a cyclopentyl moiety with diphenyl phosphane ligands, providing unique reactivity profiles not found in simpler compounds.